Cyanidin 3,7-di-O-beta-D-glucoside is primarily sourced from plants such as blackcurrants, blueberries, and red cabbage. The biosynthesis of this compound occurs in the plant tissues during the ripening process, contributing to the coloration of these fruits and vegetables.
Cyanidin 3,7-di-O-beta-D-glucoside falls under the classification of anthocyanins, which are water-soluble pigments responsible for the red, purple, and blue colors in many plants. It is specifically categorized as an O-glycoside due to the presence of glucose moieties linked via glycosidic bonds.
The synthesis of cyanidin 3,7-di-O-beta-D-glucoside can be achieved through various methods, including enzymatic processes and chemical synthesis. One notable method involves the use of uridine diphosphate-glucose-dependent glycosyltransferases that facilitate the transfer of glucose moieties to cyanidin.
A biocatalytic approach has been developed for synthesizing cyanidin 3,7-di-O-beta-D-glucoside using specific enzymes such as UGT88E18. This method allows for high conversion rates of substrates like calycosin into the desired anthocyanin with minimal by-products. The reaction conditions typically include controlled temperatures and pH levels to optimize enzyme activity and product yield .
The molecular structure of cyanidin 3,7-di-O-beta-D-glucoside consists of a cyanidin core with two glucose units attached at positions 3 and 7. The molecular formula is , with a molecular weight of approximately 449.4 g/mol.
Cyanidin 3,7-di-O-beta-D-glucoside can undergo various chemical reactions typical for flavonoids, including oxidation and hydrolysis. One significant reaction is its conversion into cyanidin 3-O-beta-D-glucoside through hydrolysis in the presence of water and acids .
The enzymatic degradation pathways involve glycosidases that cleave the glycosidic bonds between glucose units and the cyanidin backbone. These reactions are crucial for understanding its bioavailability and metabolic fate in biological systems.
The mechanism by which cyanidin 3,7-di-O-beta-D-glucoside exerts its biological effects involves several pathways. It acts primarily as an antioxidant by scavenging free radicals due to its phenolic structure. Additionally, it modulates signaling pathways related to inflammation and cellular stress responses.
Research indicates that this compound can influence glutathione levels within cells, enhancing cellular defense mechanisms against oxidative stress . Its interaction with cellular components may also affect gene expression related to metabolism and inflammation.
Cyanidin 3,7-di-O-beta-D-glucoside has garnered attention for its potential health benefits:
Research continues to explore the full range of applications for this compound in health promotion and disease prevention.
Cyanidin 3,7-di-O-β-D-glucoside is a diglucosylated anthocyanin characterized by the attachment of β-D-glucose units at the C3 and C7 positions of the cyanidin aglycone backbone. Its molecular formula is C₂₇H₃₀O₁₆ (betaine form) or C₂₇H₃₁O₁₆⁺ (cationic flavylium form) [1] [2]. This structural configuration distinguishes it from more common cyanidin glycosides, which typically feature glycosylation at C3 or C3 and C5 positions. The 7-O-glycosidic bond introduces unique steric and electronic effects due to the proximity of the glucose moiety to the hydroxyl group at C6, influencing reactivity and molecular polarity [3].
Isomeric variations primarily arise from:
Table 1: Structural Features of Cyanidin 3,7-di-O-β-D-glucoside
Property | Value/Description |
---|---|
Molecular Formula (Ion) | C₂₇H₃₁O₁₆⁺ (flavylium cation) |
Glycosylation Sites | C3, C7 positions of cyanidin aglycone |
Glycosidic Bond Configuration | β-D-glucose (O-linkage) |
Molecular Weight | 611.53 g/mol (chloride salt) |
Canonical SMILES | [Cl-].OC1=CC2=C(C=C1O)C(=C3C=CC(=[O+]C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Mass Spectrometry (MS): ESI-MS analysis in positive mode shows a base peak at m/z 611.1, corresponding to [M]⁺ of the flavylium ion (C₂₇H₃₁O₁₆⁺). Fragmentation yields signature ions at m/z 449.1 (loss of one glucose unit) and m/z 287.0 (cyanidin aglycone) [2].
Nuclear Magnetic Resonance (NMR): Key ¹H- and ¹³C-NMR assignments include:
UV-Vis Spectroscopy: Exhibits a pH-dependent λmax:
Table 2: UV-Vis Spectral Shifts of Cyanidin 3,7-di-O-β-D-glucoside
pH Range | Dominant Form | Absorption λmax (nm) | Color |
---|---|---|---|
1–3 | Flavylium cation | 515–520 | Red |
4–6 | Hemiketal | ~440 | Colorless |
7–8 | Quinoidal base | 425–435 | Violet/Purple |
>9 | Degraded products | 570+ | Blue/Green |
Stability: The 3,7-diglucoside configuration enhances stability compared to monoglucosides due to:
pH-Dependent Behavior: Structural equilibria include:
Copigmentation: Forms complexes with:
Table 3: Comparative Properties of Cyanidin Glycosides
Property | Cyanidin 3,7-di-O-glucoside | Cyanidin 3-O-glucoside | Cyanidin 3,5-di-O-glucoside |
---|---|---|---|
Glycosylation Sites | C3, C7 | C3 | C3, C5 |
Molecular Weight (g/mol) | 611.53 | 449.38 | 611.53 |
LogP (Predicted) | -1.8 | 0.39 | -2.1 |
λmax (pH 3, nm) | 515–520 | 510–515 | 505–510 |
Hydrophilicity | High | Moderate | Very High |
Thermal Stability (t½, pH 3, 80°C) | 4.2 h | 1.8 h | 6.0 h |
Key distinctions:
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